

# durability of response MM120 versus standard anxiolytics

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Lysergide tartrate

CAS No.: 32426-57-6

Cat. No.: S534179

Get Quote

## Efficacy and Durability at a Glance

The following table summarizes the key data from the recent Phase 2b trial of MM120 and generalizes the expected performance of standard anxiolytics for context.

Feature	MM120 (Lysergide D-Tartrate)	Standard Anxiolytics (SSRIs/SNRIs, Benzodiazepines)
Dosing Regimen	Single oral dose (100 µg showed optimal activity) [1] [2] [3]	Daily, chronic dosing (for SSRIs/SNRIs); as-needed or short-term (for Benzodiazepines) [4]

| **Onset of Action** | Rapid; significant effects observed as early as **Day 2** [1] [5] | Slow (SSRIs/SNRIs): **4-6 weeks** for full therapeutic effect [4]. Rapid (Benzodiazepines): Within hours [4] | | **Durability Data** | A single dose sustained significant reduction in anxiety scores at **Week 12** [1] [5] [3]. | Requires ongoing daily dosing to maintain effect; relapse common upon discontinuation [4]. | | **Key Efficacy Metrics (at 12 Weeks)** | • **-21.9 point** change in HAM-A (vs. -14.2 for placebo) [1] • **65%** clinical response rate [1] [5] • **48%** clinical remission rate [1] [5] | (Data is trial-specific and varies. The table highlights the chronic dosing model as a key differentiator for durability assessment.) | | **Common Adverse Events** | Illusion, hallucinations, euphoric mood, anxiety, nausea, headache (mostly mild-moderate, transient, on dosing day)

[1] [2] | Varies by class: Nausea, sexual dysfunction, insomnia (SSRIs/SNRIs); sedation, dizziness, dependence (Benzodiazepines) [4] |

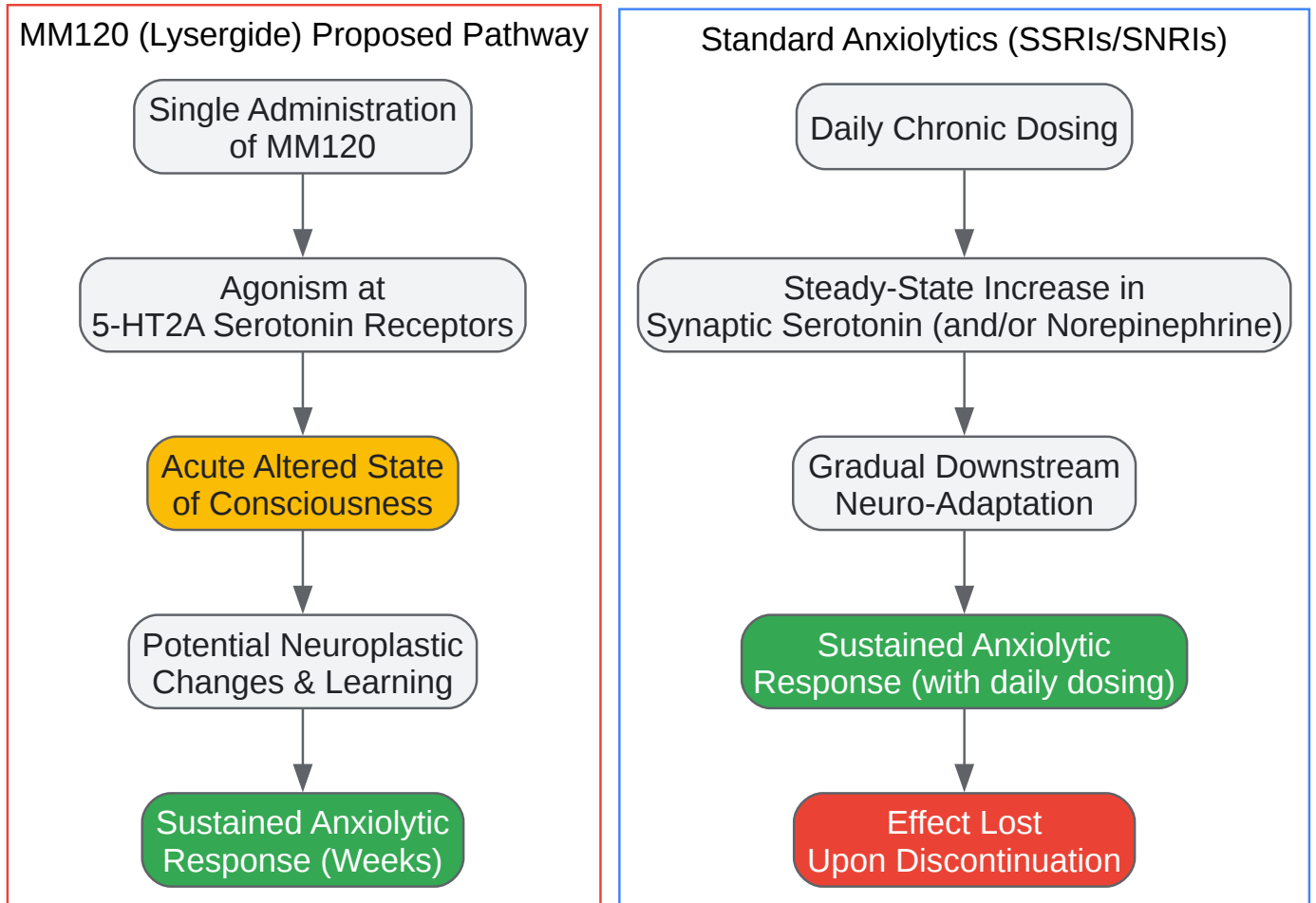
## MM120 Phase 2b Trial Experimental Protocol

The data for MM120 comes from the **MMED008** study, a Phase 2b trial designed to isolate the drug's effect [1] [6] [2].

- **Study Design:** Multicenter, randomized, double-blind, placebo-controlled, dose-optimization study [1] [2].
- **Participants:** 198 adults with moderate to severe Generalized Anxiety Disorder (GAD), with a mean baseline HAM-A score of ~30 [1] [2].
- **Intervention:** A single administration of MM120 (25 µg, 50 µg, 100 µg, or 200 µg) or placebo in a monitored clinical setting [1] [5].
- **Key Methodological Rigor:**
  - **Washout Period:** Participants were tapered and washed out from all anxiolytic or antidepressant treatments prior to dosing [1] [5].
  - **No Adjunctive Therapy:** The study did not include any study-related psychotherapy, allowing for the assessment of MM120 as a monotherapy [1] [5].
- **Primary Endpoint:** Change in HAM-A score from baseline to Week 4 [2].
- **Key Secondary Endpoint:** Change in HAM-A score from baseline to Week 12 [1].

## Mechanisms of Action: A Proposed Workflow

The diagram below illustrates the distinct proposed mechanisms of action for MM120 versus standard anxiolytics, based on the available information.



[Click to download full resolution via product page](#)

## Interpretation and Key Distinctions for Researchers

For the target audience of researchers and drug development professionals, the key distinctions are foundational:

- **Paradigm of Treatment:** The most significant difference lies in the treatment model. MM120 is being investigated for its potential to **re-set** brain function and produce lasting effects from a single or very few doses, acting as an *interventional* psychiatry agent [3]. In contrast, standard anxiolytics work as *maintenance* therapies, requiring continuous presence of the drug to exert their effect [4].
- **Mechanism Clarity:** While the mechanism of SSRIs and Benzodiazepines is well-established (reuptake inhibition and GABAergic potentiation, respectively) [4], the mechanism by which a single

dose of a psychedelic like MM120 could produce durable effects is an area of active research. The leading hypothesis involves agonist activity at the 5-HT<sub>2A</sub> receptor leading to rapid neuroplastic changes [1].

- **Clinical Trial Design:** The MM120 trial design, which deliberately excluded concurrent psychotherapy and washed out previous medications, is novel for the field and aims to isolate the pharmacologic effect of the drug itself [1] [6]. This differs from many contemporary psychedelic studies that combine the drug with extensive psychotherapy.

## How to Approach Future Comparisons

As MM120 progresses, a more direct comparison will become possible. Here is what to look for:

- **Phase 3 Results:** MindMed has indicated plans to initiate a Phase 3 clinical program in the second half of 2024. These larger trials will be critical for confirming the durability signal and further defining the risk-benefit profile [1] [5].
- **Active-Comparator Trials:** The most definitive evidence will come from future clinical trials that directly randomize patients to either MM120 or an active control (e.g., an SSRI like escitalopram). No such studies have been reported yet.
- **Long-Term Follow-Up:** Data on the duration of effect beyond 12 weeks and the potential need for or timing of re-dosing will be essential to fully understand the durability of MM120.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. MindMed Receives FDA Breakthrough Therapy Designation and... [ir.mindmed.co]
2. Single Treatment With MM (Lysergide) in Generalized 120 ... Anxiety [pubmed.ncbi.nlm.nih.gov]
3. Single Dose of MM (LSD) Shows Lasting 120 ... | HCPLive Anxiety [hcplive.com]
4. - Wikipedia Anxiolytic [en.wikipedia.org]
5. LSD-Based Med for Anxiety Receives FDA Breakthrough Status [medscape.com]
6. FDA Grants Breakthrough Designation to MM - 120 ... | Psychiatric Times [psychiatrictimes.com]

To cite this document: Smolecule. [durability of response MM120 versus standard anxiolytics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b534179#durability-of-response-mm120-versus-standard-anxiolytics>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)